5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole

Catalog No.
S868280
CAS No.
1021176-69-1
M.F
C36H39N4P
M. Wt
558.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4'...

CAS Number

1021176-69-1

Product Name

5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole

IUPAC Name

dicyclohexyl-[2-(1,3,5-triphenylpyrazol-4-yl)pyrazol-3-yl]phosphane

Molecular Formula

C36H39N4P

Molecular Weight

558.7 g/mol

InChI

InChI=1S/C36H39N4P/c1-6-16-28(17-7-1)34-36(35(29-18-8-2-9-19-29)39(38-34)30-20-10-3-11-21-30)40-33(26-27-37-40)41(31-22-12-4-13-23-31)32-24-14-5-15-25-32/h1-3,6-11,16-21,26-27,31-32H,4-5,12-15,22-25H2

InChI Key

ZMENEJKATASVIH-UHFFFAOYSA-N

SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=NN3C4=C(N(N=C4C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=NN3C4=C(N(N=C4C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Ligand in Organometallic Chemistry

5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole (often abbreviated as Cy-BippyPhos) is a molecule employed in scientific research as a ligand in organometallic chemistry [, , ]. Ligands are Lewis bases that donate electron pairs to a central metal atom in a coordination complex. By binding to the metal center, Cy-BippyPhos influences the reactivity and properties of the complex [].

Catalysis

Due to its ability to form stable complexes with various transition metals, 5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole finds application in catalysis [, ]. Catalysis is the process where a substance accelerates the rate of a chemical reaction without being consumed itself. Cy-BippyPhos-based catalysts are explored for various organic transformations, potentially leading to the development of more efficient and selective synthetic methods [].

Specific Areas of Research

Current research explores Cy-BippyPhos in catalysis for reactions such as hydrogenation (addition of hydrogen), hydroamination (addition of a hydrogen and an amine group), and cross-coupling reactions (formation of carbon-carbon bonds) []. The unique structure of Cy-BippyPhos, containing both a phosphine group (electron donor) and a bulky biaryl backbone (steric hindrance), allows for fine-tuning of the catalyst's activity and selectivity [].

5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole is a specialized compound classified within the pyrazole family. It features a complex structure that includes a bi-pyrazole framework, which is characterized by two pyrazole rings connected through a carbon-carbon bond. The presence of a dicyclohexylphosphino group enhances its reactivity and potential applications in various chemical processes. The molecular formula for this compound is C₃₆H₃₉N₄P, with a molecular weight of approximately 558.70 g/mol .

Typical of phosphine ligands, particularly in coordination chemistry. It can act as a ligand in transition metal catalysis, facilitating reactions such as:

  • Cross-coupling reactions: Enhancing the formation of carbon-carbon bonds.
  • Hydroformylation: Contributing to the addition of formyl groups to alkenes.
  • Cationic polymerizations: Acting as an initiator or catalyst in polymer synthesis.

The unique structure allows for selective reactivity under mild conditions, making it suitable for diverse synthetic applications .

The synthesis of 5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole typically involves several steps:

  • Formation of the pyrazole framework: This can be achieved through condensation reactions involving hydrazines and appropriate aldehydes or ketones.
  • Introduction of the phosphine group: Dicyclohexylphosphine can be added to the synthesized pyrazole under specific conditions to yield the final product.

This compound has several notable applications:

  • Catalysis: Used as a ligand in various catalytic processes, particularly in cross-coupling and polymerization reactions.
  • Material Science: Its unique structure lends itself to applications in developing novel materials with tailored properties.
  • Pharmaceutical Chemistry: Potential use in drug development due to its biological activity.

The versatility of this compound makes it valuable across multiple scientific disciplines .

Interaction studies involving 5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole often focus on its behavior as a ligand in metal complexes. Such studies reveal:

  • Stability and reactivity: The compound's interactions with various transition metals can significantly influence reaction pathways and product distributions.
  • Selectivity: Its steric and electronic properties allow for selective binding to specific metal centers, enhancing catalytic efficiency.

Further investigations into these interactions can provide insights into optimizing its use in catalytic applications .

Several compounds share structural similarities with 5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
5-(Diphenylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazoleContains diphenyl instead of dicyclohexyl groupsLess sterically hindered, potentially different reactivity
5-(Di(1-adamantyl)phosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazoleFeatures adamantane groupsUnique steric properties due to bulky adamantane
3,5-DiarylpyrazolesSimpler pyrazole structures without phosphine groupsLacks the phosphine functionality

The presence of the dicyclohexylphosphino group not only enhances its reactivity but also provides unique steric hindrance compared to other similar compounds, making it particularly suited for specific catalytic applications .

XLogP3

8.7

Wikipedia

5-(Dicyclohexylphosphanyl)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole

Dates

Modify: 2023-08-16

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